![molecular formula C10H13BrN2 B3280466 Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- CAS No. 71606-34-3](/img/structure/B3280466.png)
Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-
描述
“Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-” is complex. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a bromine atom, which is attached to the third carbon atom of the pyridine ring .科学研究应用
Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-thyl-2-pyrrolidinone has been widely used in the field of synthetic organic chemistry for the synthesis of various compounds, including heterocyclic compounds, organometallic compounds, and other organic compounds. In addition, this compound has also been used as a solvent in the preparation of pharmaceuticals and other organic compounds. Furthermore, it has also been used in the synthesis of various biomolecules and in the study of protein structure and function.
作用机制
The mechanism of action of Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-thyl-2-pyrrolidinone is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is believed to be the main mechanism of action of this compound in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compoundthyl-2-pyrrolidinone have not been extensively studied. However, it is known that this compound has the potential to interact with proteins and other biomolecules. It is also believed that this compound has the potential to interact with various enzymes and receptors, which could lead to a variety of biochemical and physiological effects.
实验室实验的优点和局限性
The main advantage of using Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-thyl-2-pyrrolidinone in laboratory experiments is that it is relatively inexpensive and can be easily synthesized. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some potential limitations to using this compound in laboratory experiments. For example, it is a highly reactive compound and can easily react with other compounds, which could lead to the formation of unwanted byproducts. In addition, this compound is highly toxic and should be handled with extreme caution.
未来方向
The potential applications of Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-thyl-2-pyrrolidinone are vast and continue to be explored. Some potential future directions include the use of this compound in the synthesis of novel drugs, the development of new synthetic methods, and the study of its biochemical and physiological effects. Additionally, this compound could also be used in the synthesis of other organic compounds, such as heterocycles, organometallics, and polymers. Finally, further research could be conducted to explore the potential applications of this compound in the field of biotechnology.
属性
IUPAC Name |
3-bromo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFAFBADEABG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
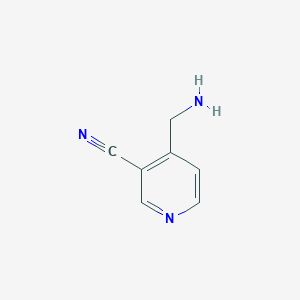
![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
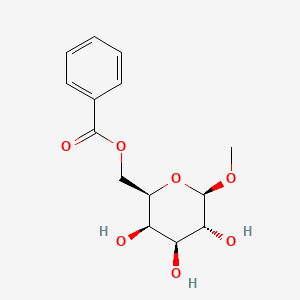
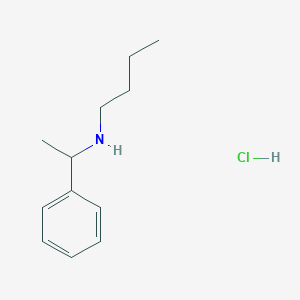

![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)
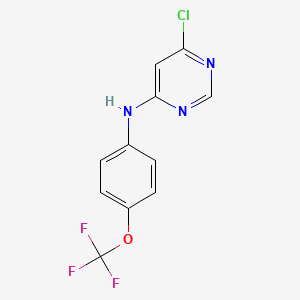

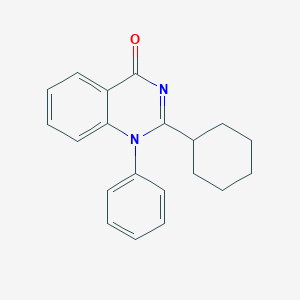

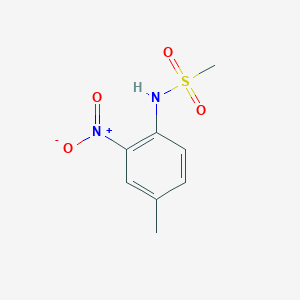
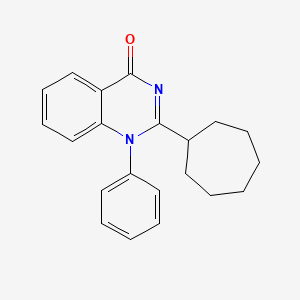
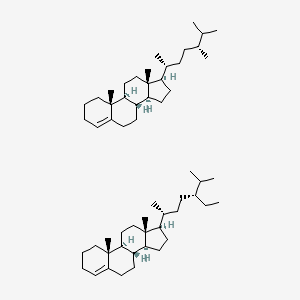
![Spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one, 1',4'-dihydro-](/img/structure/B3280485.png)
